molecular formula C14H12ClNOS B6004433 5-(2-chlorophenyl)-N-cyclopropylthiophene-2-carboxamide

5-(2-chlorophenyl)-N-cyclopropylthiophene-2-carboxamide

Cat. No.: B6004433
M. Wt: 277.8 g/mol
InChI Key: OJVCPERBYQNNKX-UHFFFAOYSA-N
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Description

5-(2-chlorophenyl)-N-cyclopropylthiophene-2-carboxamide is a chemical compound that belongs to the class of thiophene derivatives Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring This specific compound is characterized by the presence of a 2-chlorophenyl group and a cyclopropyl group attached to the thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-chlorophenyl)-N-cyclopropylthiophene-2-carboxamide typically involves the following steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through the cyclization of appropriate precursors, such as 1,4-diketones or α-haloketones, in the presence of sulfur sources like elemental sulfur or thiourea.

    Introduction of the 2-Chlorophenyl Group: The 2-chlorophenyl group can be introduced via a Suzuki-Miyaura coupling reaction, where a boronic acid derivative of the 2-chlorophenyl group reacts with a halogenated thiophene intermediate in the presence of a palladium catalyst.

    Cyclopropylation: The cyclopropyl group can be introduced through a cyclopropanation reaction, where a suitable cyclopropylating agent, such as diazomethane, reacts with the thiophene intermediate.

    Amidation: The final step involves the formation of the carboxamide group through an amidation reaction, where the carboxylic acid derivative of the thiophene reacts with an amine, such as cyclopropylamine, in the presence of coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, where the thiophene ring is oxidized to form sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the carboxamide group to an amine or the thiophene ring to a dihydrothiophene. Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions, where the chlorine atom in the 2-chlorophenyl group is replaced by other substituents. Reagents like sodium methoxide or potassium tert-butoxide can facilitate these reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Sodium methoxide, potassium tert-butoxide

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines, dihydrothiophenes

    Substitution: Various substituted thiophenes

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound has shown potential as a bioactive molecule with antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It can be used in the development of advanced materials, such as conductive polymers and organic semiconductors.

Mechanism of Action

The mechanism of action of 5-(2-chlorophenyl)-N-cyclopropylthiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or microbial growth, thereby exerting anti-inflammatory or antimicrobial effects.

Comparison with Similar Compounds

Similar Compounds

    5-(4-chlorophenyl)-1,3,4-thiadiazole-2-amine: Another thiophene derivative with similar structural features.

    2-(2-chlorophenyl)-1,3-thiazole-4-carboxamide: A thiazole derivative with a 2-chlorophenyl group.

    5-(2-chlorophenyl)-1,3,4-oxadiazole-2-thiol: An oxadiazole derivative with a 2-chlorophenyl group.

Uniqueness

5-(2-chlorophenyl)-N-cyclopropylthiophene-2-carboxamide is unique due to the presence of both the cyclopropyl and 2-chlorophenyl groups, which confer distinct chemical and biological properties. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

5-(2-chlorophenyl)-N-cyclopropylthiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClNOS/c15-11-4-2-1-3-10(11)12-7-8-13(18-12)14(17)16-9-5-6-9/h1-4,7-9H,5-6H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJVCPERBYQNNKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)C2=CC=C(S2)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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